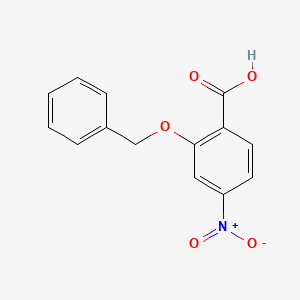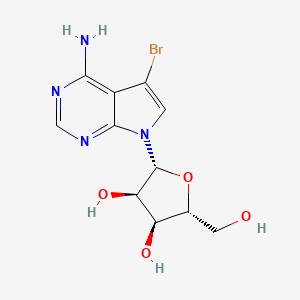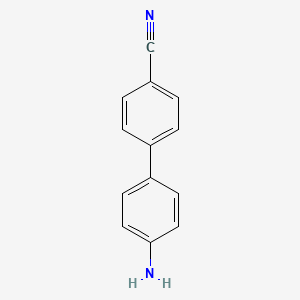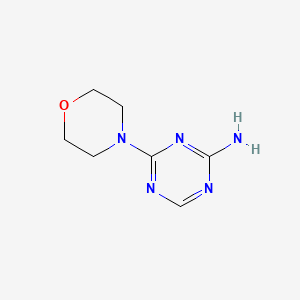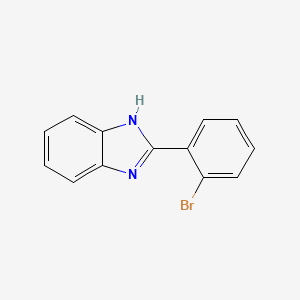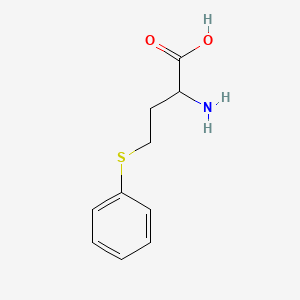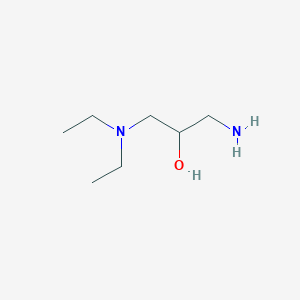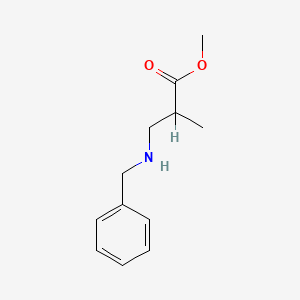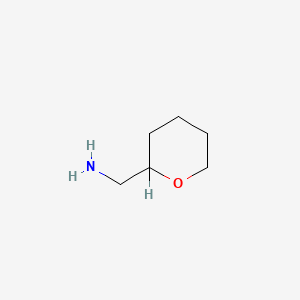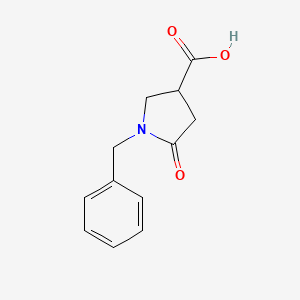
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives often involves multi-step reactions that incorporate various synthetic strategies to introduce the benzyl and carboxylic acid functionalities into the pyrrolidine ring. A notable method for the resolution of racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid involves diastereomeric salt formation with enantiopure (S)-phenylalanine N-benzylamide, highlighting the compound's significance as a chiral synthon with high pharmacological activity (Morimoto et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques confirm the presence of the key functional groups and the overall structure of the compound. X-ray crystallography has also been employed to unambiguously assign the structure of certain derivatives, providing detailed insight into the compound's stereochemistry and confirming the role of water molecules in stabilizing the crystal structure through hydrogen-bond networks (Yıldırım et al., 2005).
Chemical Reactions and Properties
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid participates in various chemical reactions, including condensation reactions to form novel bicyclic systems. These reactions are facilitated by reagents such as carbonyldiimidazole and benzamidoximes, leading to the formation of compounds with potential biological activity. The PASS prediction method has been utilized to present the biological activity of the synthesized compounds, indicating the compound's relevance in the development of new therapeutic agents (Kharchenko et al., 2008).
Wissenschaftliche Forschungsanwendungen
1. Neuroprotection
- Application : A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized for their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity .
- Method : The compounds were tested in vitro for their neuroprotective activities .
- Results : All of the compounds exhibited neuroprotective activities, especially compound 12k, which showed higher potency than the reference compound ifenprodil . Further investigation showed that 12k could attenuate Ca2+ influx and suppress the NR2B upregulation induced by NMDA . The docking results indicated that 12k could fit well into the binding site of 1 in the NR2B-NMDA receptor . Additionally, 12k exhibited excellent metabolic stability . Furthermore, the results of behavioral tests showed that compound 12k could significantly improve learning and memory in vivo .
2. Antimicrobial and Antifungal Applications
- Application : 5-oxopyrrolidine derivatives, including 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, are being explored for their potential to target multidrug-resistant Gram-positive pathogens and drug-resistant fungi .
- Method : Compounds having N - (2-hydroxyphenyl)- and N - (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidin-3-yl cores, as well as their decyclization products, γ -amino acid derivatives, were synthesized and bioevaluated .
- Results : The results of this research are not specified in the source .
3. Synthesis of Derivatives
- Application : The 1- (4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid was used for synthesizing derivatives bearing azole, diazole, and hydrazone moieties in the molecule .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this research are not specified in the source .
Eigenschaften
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKQDWPBYULGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
5733-86-8 | |
| Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5733-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

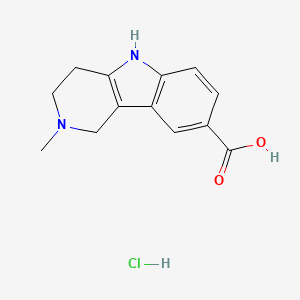
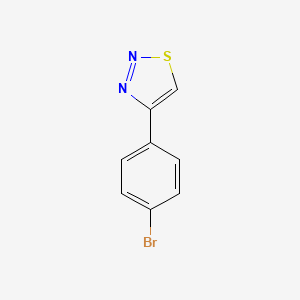
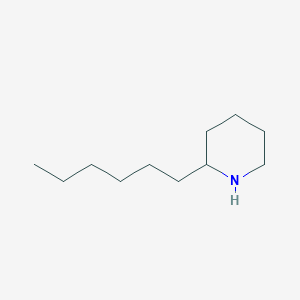
![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)

